molecular formula C13H15ClN2O2 B170376 (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1266111-77-6

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B170376
M. Wt: 266.72 g/mol
InChI Key: FRODNUGAMWRMKQ-LYCTWNKOSA-N
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Description

“(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” appears to be a complex organic compound. The “2S,4R” notation indicates that it is a chiral molecule with specific spatial configuration. The “pyrrolidine” part suggests that it contains a five-membered ring with nitrogen.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the carboxylic acid group, and the attachment of the 4-cyanobenzyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of atoms and bonds in the molecule. The presence of the pyrrolidine ring, carboxylic acid group, and 4-cyanobenzyl group would all contribute to the overall structure.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the carboxylic acid group might be involved in acid-base reactions, while the nitrile group in the 4-cyanobenzyl part could undergo reactions typical for nitriles.



Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the structure of the compound. For example, the presence of polar groups like the carboxylic acid and nitrile could affect its solubility in different solvents.


Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed to ensure safety.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials.


properties

IUPAC Name

(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRODNUGAMWRMKQ-LYCTWNKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592356
Record name (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1266111-77-6
Record name (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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